molecular formula C14H26N4O7 B049481 (2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid CAS No. 115633-61-9

(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid

Cat. No. B049481
M. Wt: 362.38 g/mol
InChI Key: JMNRXRPBHFGXQX-GUBZILKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid is a dipeptide derivative of glutamic acid and lysine. It is commonly known as lysyl-glutamic acid or Lys-Glu. This molecule has gained attention in scientific research due to its potential applications in various fields such as drug delivery systems, food additives, and biodegradable polymers.

Scientific Research Applications

Computational Peptidology and Drug Design

A study explored the molecular properties and structures of antifungal tripeptides, including a variant similar to (2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid. Using conceptual density functional theory, researchers predicted pKa values and bioactivity scores, providing valuable insights for drug design (Flores-Holguín et al., 2019).

HIV-Protease Inhibition

Research on a compound structurally related to the mentioned acid revealed its potential use in HIV protease inhibition. The study achieved a practical synthesis of a key component, highlighting its role in developing HIV protease inhibitors (Shibata et al., 1998).

Application in NMR and Medicinal Chemistry

Amino acids similar to the specified compound were synthesized and incorporated into peptides for sensitive detection in 19F NMR. This application suggests potential use in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Antifungal Peptide Design

Another study developed new antifungal peptides using a molecular design based on variants of the compound . This research contributed to understanding the reactivity descriptors and molecular active sites, aiding the process of antifungal drug design (Flores-Holguín et al., 2019).

Antibacterial Agents and Herbicides

Research on stereoselective synthesis of related amino acids indicated their potential as selective antibacterial agents or herbicides. This work provided insights into enantioselective syntheses and their implications in these fields (Bold et al., 1992).

Radical-Induced Protein Oxidation Study

A study involving hydroxylysine, a compound structurally related to the specified acid, identified it as a marker for studying radical-induced protein oxidation. This research highlighted the potential of these types of amino acids in biological systems analysis (Morin et al., 1998).

properties

CAS RN

115633-61-9

Product Name

(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid

Molecular Formula

C14H26N4O7

Molecular Weight

362.38 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid

InChI

InChI=1S/C14H26N4O7/c15-6-2-1-3-8(16)12(22)18-10(7-19)13(23)17-9(14(24)25)4-5-11(20)21/h8-10,19H,1-7,15-16H2,(H,17,23)(H,18,22)(H,20,21)(H,24,25)/t8-,9-,10-/m0/s1

InChI Key

JMNRXRPBHFGXQX-GUBZILKMSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

SMILES

C(CCN)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N

Canonical SMILES

C(CCN)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N

sequence

KSE

synonyms

(Lys-Ser-Glu)n
poly(Lys-Ser-Glu)
poly(lysyl-seryl-glutamic acid)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid
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(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid
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(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid
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(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid
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(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid

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